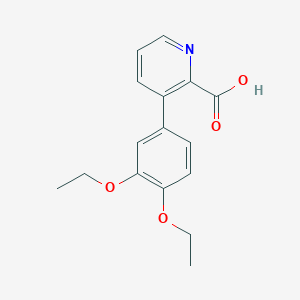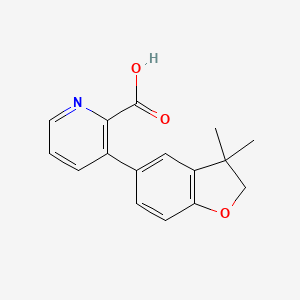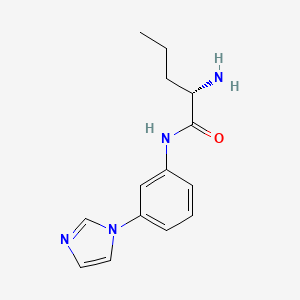![molecular formula C15H15NO4 B6635306 (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid, also known as MFPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. MFPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. This results in the suppression of prostaglandin synthesis, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid in lab experiments include its well-characterized mechanism of action and its ability to inhibit COX-2 activity selectively. However, one of the limitations of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid is its relatively low potency compared to other NSAIDs, such as ibuprofen and aspirin.
Orientations Futures
For the study of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid include the investigation of its potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. In addition, further studies are needed to explore the potential side effects of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid and to optimize its potency and selectivity as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-carbonyl chloride. This is then reacted with L-phenylalanine methyl ester to obtain the desired product, (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid.
Applications De Recherche Scientifique
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
Propriétés
IUPAC Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-7-8-13(20-10)14(17)16-12(15(18)19)9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRWDKMCZKVEHG-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)